4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride

Description

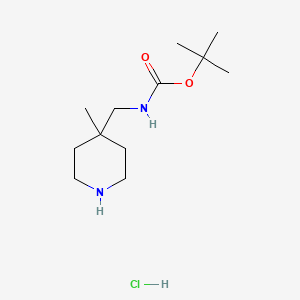

Chemical Structure and Properties 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride (CAS: 1158759-03-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a methyl substituent at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications. Its molecular formula is C₁₂H₂₄ClN₂O₂, with a molecular weight of 278.8 g/mol (calculated from structural data) .

Synthetic Utility

This compound serves as a critical intermediate in pharmaceutical synthesis. For example, it was used in the development of anti-Alzheimer’s disease agents via reductive amination with benzaldehyde derivatives, enabling the introduction of a functionalized piperidine scaffold into hybrid molecules . The Boc group acts as a protective moiety for the primary amine, facilitating selective reactions at other sites .

Properties

IUPAC Name |

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUPLVYPVUYJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)CNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride typically involves the protection of the amine group of 4-methylpiperidine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then treated with formaldehyde and hydrogen chloride to introduce the aminomethyl group, forming the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.

Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection, often in dichloromethane or other organic solvents.

Amidation Reactions: Carboxylic acids, acid chlorides, and carbodiimides are frequently used, with reaction conditions varying based on the specific reagents and desired products.

Major Products Formed

Substitution Reactions: Various substituted piperidine derivatives.

Deprotection Reactions: Free amines.

Amidation Reactions: Amides and peptide derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It is utilized for the preparation of 1,4-disubstituted piperidine derivatives, which exhibit biological activity as muscarinic M3 receptor antagonists. These derivatives are particularly relevant in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis, as well as gastrointestinal disorders like irritable bowel syndrome and urinary system issues including neurogenic bladder conditions .

Case Study: Synthesis of Muscarinic Antagonists

Research has demonstrated the efficacy of 4-(Boc-aminomethyl)-4-methylpiperidine in synthesizing muscarinic antagonists. For instance, a study highlighted its use in creating compounds that effectively block M3 receptors, thereby alleviating symptoms associated with respiratory and gastrointestinal diseases. The method involved a straightforward synthetic route that resulted in high yields and purity, confirming its industrial application potential .

Organic Synthesis

Functionalization Reagent

The compound is employed as a functionalization reagent for introducing amino groups into various substrates. This characteristic makes it valuable for synthesizing complex organic molecules and polymers, including poly(2-isopropyl-2-oxazoline) where it facilitates the introduction of both primary and tertiary amino functionalities .

Table: Comparison of Synthetic Methods Using 4-(Boc-aminomethyl)-4-methylpiperidine

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Reaction with orthoformate | High | Short synthetic route, high reaction yield | Requires careful handling of reagents |

| Use as a functionalization reagent | Variable | Versatile applications in organic synthesis | May require multiple reaction steps |

| Synthesis of muscarinic antagonists | High | Effective for pharmaceutical applications | Specific to certain receptor types |

Polymer Chemistry

Polymer Functionalization

In polymer chemistry, 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is used to modify polymer backbones, enhancing their properties for specific applications. Its ability to introduce amino groups allows for improved adhesion, solubility, and reactivity of polymers in various environments .

Mechanism of Action

The mechanism of action of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during multi-step synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride and analogous piperidine derivatives:

Key Differences and Implications

Functional Group Diversity: The Boc-aminomethyl group in the target compound enables selective deprotection for subsequent coupling reactions, a feature absent in simpler analogs like 4-methylpiperidine hydrochloride . Halogenated analogs (e.g., 4-bromophenyl or chlorobenzyl derivatives) exhibit enhanced lipophilicity, favoring blood-brain barrier penetration but requiring additional functionalization for drug-like properties .

Physicochemical Properties: The hydrochloride salt form improves aqueous solubility across all compounds, but Boc protection in the target compound reduces polarity compared to free amines (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride) . Methoxymethyl and phenoxymethyl substituents (e.g., in 4-(methoxymethyl)piperidine) enhance metabolic stability compared to alkyl groups .

Biological Activity: 4-Methylpiperidine hydrochloride lacks the Boc-aminomethyl group, limiting its utility in multi-step syntheses but serving as a direct precursor in antipsychotic drug manufacturing . The target compound’s Boc-protected amine is crucial for fragment-based drug discovery (e.g., CXCR4 antagonists), where controlled amine reactivity is essential .

Biological Activity

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which is crucial for its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1158759-03-5

- Molecular Formula : C10H18ClN2O2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The piperidine ring structure allows for significant conformational flexibility, which is essential for binding to target sites.

Key Mechanisms:

- GABA Receptor Modulation : Similar piperidine derivatives have been studied for their ability to act as GABA_A receptor agonists, influencing neurotransmission and potentially offering therapeutic benefits in anxiety and seizure disorders .

- Enzyme Inhibition : Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurodegenerative diseases like Alzheimer’s .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

Recent studies have explored the pharmacological potential of piperidine derivatives, including this compound. Here are notable findings:

- Neuroprotective Effects : A study demonstrated that similar piperidine compounds exhibited neuroprotective effects by enhancing GABAergic transmission, suggesting potential applications in treating neurological disorders .

- Cancer Research : Research indicates that modifications to the piperidine structure can lead to significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds ranged from 19.9 µM to 75.3 µM, indicating moderate potency .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. A common approach includes:

Alkylation : Reacting 4-methylpiperidine with a Boc-protected aminomethyl group (e.g., Boc-aminomethyl chloride) under basic conditions (e.g., triethylamine) .

Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) to isolate the product .

Key Considerations:

Q. How can researchers characterize the purity and structure of this compound?

Analytical Workflow :

NMR Spectroscopy :

- ¹H NMR (DMSO-d6): Peaks at δ 1.40 (s, Boc CH3), 2.70–3.10 (piperidine CH2), 4.10 (aminomethyl CH2) .

- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and piperidine carbons .

HPLC : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 210 nm; ≥98% purity threshold .

Mass Spectrometry : ESI-MS m/z calculated for C₁₂H₂₃N₂O₂⁺ [M+H⁺]: 235.18; observed ±0.5 Da .

Data Validation: Cross-reference with NIST spectral databases for piperidine derivatives .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved?

Scenario: Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from:

- Reaction Conditions : Temperature fluctuations (±5°C) during alkylation or incomplete Boc protection .

- Workup Methods : Loss during crystallization vs. efficient chromatographic recovery .

Methodological Solutions:

- Perform kinetic studies (e.g., in situ FTIR) to optimize reaction time/temperature .

- Use DoE (Design of Experiments) to identify critical variables (e.g., solvent polarity, base stoichiometry) .

Q. What computational strategies support mechanistic studies of Boc-deprotection in this compound?

DFT Calculations : Model the acid-catalyzed cleavage of the Boc group (e.g., HCl in dioxane). Key transition states involve protonation of the carbonyl oxygen .

MD Simulations : Study solvation effects on deprotection rates in polar vs. nonpolar solvents .

In Silico Optimization : Predict optimal HCl concentration and temperature using QSPR (Quantitative Structure-Property Relationship) models .

Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers address solubility challenges in biological assays?

Problem: Hydrochloride salts often exhibit poor solubility in nonpolar media. Solutions:

- Counterion Exchange : Replace HCl with trifluoroacetate (TFA) for improved DMSO compatibility .

- Co-solvents : Use 10% DMSO in PBS (pH 7.4) for in vitro studies; validate stability via HPLC .

- Prodrug Design : Temporarily mask the amine with acetyl groups, enzymatically cleaved in target tissues .

Q. What safety protocols are critical for handling this compound?

Q. How can NMR spectral overlap be minimized for accurate structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.